Deoxyharringtonine

Description

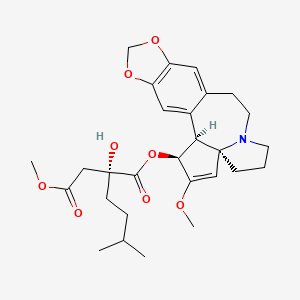

Structure

3D Structure

Properties

CAS No. |

36804-95-2 |

|---|---|

Molecular Formula |

C28H37NO8 |

Molecular Weight |

515.6 g/mol |

IUPAC Name |

1-O-[(2S,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(3-methylbutyl)butanedioate |

InChI |

InChI=1S/C28H37NO8/c1-17(2)6-9-28(32,15-23(30)34-4)26(31)37-25-22(33-3)14-27-8-5-10-29(27)11-7-18-12-20-21(36-16-35-20)13-19(18)24(25)27/h12-14,17,24-25,32H,5-11,15-16H2,1-4H3/t24-,25-,27+,28-/m1/s1 |

InChI Key |

WRCBXHDQHPUVHW-QKBZBAIHSA-N |

Isomeric SMILES |

CC(C)CC[C@@](CC(=O)OC)(C(=O)O[C@H]1[C@H]2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O |

Canonical SMILES |

CC(C)CCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O |

Synonyms |

deoxyharringtonine deoxyharringtonine, (3(S))-isome |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Analysis of Deoxyharringtonine from Cephalotaxus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyharringtonine, a cephalotaxine-type alkaloid isolated from evergreen shrubs of the Cephalotaxus genus, has demonstrated significant potential as an anti-leukemic agent.[1] This technical guide provides a comprehensive overview of the discovery, extraction, purification, and characterization of this compound. It includes detailed experimental protocols, quantitative data on its biological activity, and an exploration of its biosynthetic pathway and mechanism of action. The information is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

The genus Cephalotaxus, commonly known as plum yews, has been a source of unique alkaloids with promising medicinal properties.[2] The initial discovery of the anti-tumor activity of extracts from these plants spurred intensive research into their chemical constituents.[3] This led to the isolation and characterization of a family of pentacyclic alkaloids, including this compound. Structurally, these compounds feature a core cephalotaxine skeleton esterified with a unique amino acid side chain at the C-3 position, which is crucial for their biological activity. This compound is among the most potent of the anti-leukemia alkaloids isolated from this genus.[1]

Quantitative Data

The biological activity of this compound and its related compounds has been evaluated against various cancer cell lines, particularly those of hematopoietic origin. The following tables summarize key quantitative data related to its yield and cytotoxic potency.

Table 1: Yield of Harringtonine Alkaloids from Cephalotaxus Cultures

| Alkaloid | Yield (mg/kg dry matter) in Root Cultures |

| Cephalotaxine | 10.2 |

| Harringtonine | 2.4 |

| Homoharringtonine | 3.9 |

Source: Adapted from a study on callus and root cultures of Cephalotaxus harringtonia.[4] Note: Specific yield for this compound was not detailed in this study but is expected to be in a similar range to other harringtonine esters.

Table 2: In Vitro Cytotoxicity of Harringtonine Analogs against Leukemia Cell Lines

| Compound | Cell Line | IC50 (nM) |

| Harringtonine | HL-60 | 50.5 |

| Homoharringtonine | HL-60 | 21.8 |

| 4'-n-heptyl-4'-demethylharringtonine | HL-60 | 9.4 |

| Homoharringtonine | MV4-11 (AML) | ~9.2 - 36.7 |

| Homoharringtonine | MOLM-13 (AML) | ~9.2 - 36.7 |

Source: Data compiled from studies on harringtonine derivatives and homoharringtonine's effect on AML cell lines. The IC50 values for this compound are expected to be in a similar nanomolar range, given its structural similarity and potent anti-leukemic activity.

Experimental Protocols

Extraction of this compound from Cephalotaxus

This protocol outlines a general method for the extraction of alkaloids from Cephalotaxus plant material.

-

Sample Preparation: The plant material (e.g., leaves, stems) is air-dried and ground into a coarse powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with methanol at room temperature with constant stirring for 3-4 days. Alternatively, microwave-assisted extraction can be employed to reduce extraction time.

-

Acid-Base Partitioning:

-

The methanolic extract is concentrated under reduced pressure.

-

The residue is dissolved in a dilute acid solution (e.g., 0.5% HCl) to convert the alkaloids into their water-soluble salt forms.

-

This aqueous solution is then washed with a non-polar solvent like hexane to remove pigments and other non-alkaloidal lipids.

-

The aqueous layer is then made alkaline (pH 9-10) with a base such as ammonium hydroxide to liberate the free alkaloids.

-

The free alkaloids are then extracted with an organic solvent such as chloroform or dichloromethane.

-

-

Concentration: The organic solvent containing the crude alkaloid mixture is evaporated to dryness under reduced pressure.

Purification by Column Chromatography

The crude alkaloid extract is a complex mixture that requires further separation to isolate this compound.

-

Stationary Phase: Silica gel (60-120 mesh) is commonly used as the stationary phase for the separation of alkaloids.

-

Mobile Phase: A gradient of non-polar to polar solvents is typically employed. A common solvent system starts with chloroform and gradually increases the polarity by adding methanol.

-

Fraction Collection: The eluent is collected in fractions, and each fraction is analyzed by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Final Purification: Fractions containing the compound of interest are pooled, and the solvent is evaporated. The resulting solid may be further purified by recrystallization or preparative HPLC.

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quantitative analysis of this compound.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is typically used.

-

Mobile Phase: A gradient elution system is often employed. For example, a gradient of acetonitrile and water (containing 0.1% trifluoroacetic acid) can be used.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at 270 nm is suitable for these alkaloids.

-

Quantification: The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated with a pure standard.

Structure Elucidation

The definitive identification of this compound is achieved through a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) provides the molecular weight of the compound. Tandem MS (MS/MS) experiments can be used to obtain structural information through fragmentation patterns.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the complete chemical structure by determining the connectivity between protons and carbons.

-

Biosynthesis of this compound

The biosynthesis of this compound is a complex process that can be divided into three main stages. The pathway begins with primary metabolites and culminates in the formation of the cephalotaxine core, which is then esterified.

References

- 1. Strain-release rearrangement of N-vinyl-2-arylaziridines. Total synthesis of the anti-leukemia alkaloid (-)-deoxyharringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Phytochemicals in Cephalotaxus harringtonia: Insights into Plant Tissue-Specific Allocation [mdpi.com]

- 3. Cephalotaxus Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

The Precision Strike: Unraveling the Mechanism of Deoxyharringtonine in Leukemia Cells

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Deoxyharringtonine (DHH), also known as homoharringtonine (HHT), is a cephalotaxus alkaloid with demonstrated efficacy in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and chronic myeloid leukemia (CML). Its primary mechanism of action is the inhibition of protein synthesis, a fundamental process that disproportionately affects rapidly proliferating cancer cells. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its anti-leukemic effects. We will dissect its impact on protein translation, cell cycle progression, and the induction of apoptosis. Furthermore, we will delineate its modulation of key signaling pathways critical for leukemia cell survival and proliferation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing detailed experimental methodologies, quantitative data summaries, and visual representations of the complex cellular processes involved.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound's principal anti-neoplastic activity stems from its ability to disrupt protein synthesis. It specifically targets the elongation phase of translation by binding to the A-site of the 60S ribosomal subunit.[1][2] This interaction prevents the accommodation of aminoacyl-tRNA, thereby stalling the nascent polypeptide chain and leading to polysome disassembly.[2] The consequence of this translational blockade is the rapid depletion of proteins with short half-lives, many of which are crucial oncoproteins and survival factors in leukemia cells.

A key experimental technique to elucidate the precise sites of translational inhibition is Ribosome Profiling . This method involves the deep sequencing of ribosome-protected mRNA fragments. Pre-treatment of cells with harringtonine can be used to specifically immobilize initiating ribosomes, allowing for the identification of translation start sites.[3]

Experimental Protocol: Ribosome Profiling

-

Cell Culture and Treatment: Culture leukemia cells to the desired density. Treat the cells with this compound at the desired concentration and duration. A typical treatment might be 100 ng/mL for 2 hours.

-

Harringtonine Pre-treatment (for initiation site mapping): Add harringtonine to the cell culture medium to a final concentration of 2 µg/mL and incubate for 120 seconds.[3] Immediately proceed to the next step.

-

Cell Lysis: Lyse the cells in a buffer containing a translation inhibitor like cycloheximide (e.g., 100 µg/mL) to freeze the ribosomes on the mRNA.

-

Nuclease Footprinting: Treat the cell lysate with RNase I to digest the mRNA that is not protected by ribosomes.

-

Ribosome Recovery: Isolate the ribosome-mRNA complexes (monosomes) by sucrose gradient centrifugation or size-exclusion chromatography.

-

RNA Extraction: Extract the ribosome-protected RNA fragments (footprints).

-

Library Preparation: Ligate adapters to the 3' and 5' ends of the RNA footprints and perform reverse transcription to generate a cDNA library.

-

Deep Sequencing: Sequence the cDNA library using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the positions of the ribosomes and analyze the translational landscape.

Induction of Apoptosis

By inhibiting the synthesis of critical anti-apoptotic proteins, this compound effectively triggers programmed cell death, or apoptosis, in leukemia cells. A primary target in this process is Myeloid Cell Leukemia-1 (Mcl-1), a short-lived anti-apoptotic protein of the Bcl-2 family. The rapid turnover of Mcl-1 makes it particularly susceptible to inhibitors of protein synthesis. Downregulation of Mcl-1 disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis. Other anti-apoptotic proteins like Bcl-2 and oncoproteins such as c-Myc are also downregulated by DHH treatment.

Quantitative Analysis of Apoptosis

The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V. Late apoptotic and necrotic cells have compromised membrane integrity and are permeable to PI.

| Cell Line | Drug Concentration | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |

| MONOMAC 6 | 10 ng/mL | 48 | ~40% | |

| MA9.3ITD | 10 ng/mL | 48 | ~50% | |

| MA9.3RAS | 20 ng/mL | 48 | ~45% | |

| CLL Cells | 100 nM | 24 | Significant increase (P < .0001) | |

| HL-60 | 50-400 nM | 12-24 | Dose- and time-dependent increase |

Table 1: Induction of Apoptosis by this compound in Leukemia Cell Lines.

Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)

-

Cell Seeding and Treatment: Seed leukemia cells in a 6-well plate at a density of 1 x 10^6 cells/mL. Treat the cells with varying concentrations of this compound for the desired time points. Include an untreated control.

-

Cell Harvesting: Harvest the cells by centrifugation.

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest in leukemia cells, primarily at the G0/G1 phase. This effect is a direct consequence of the depletion of key cell cycle regulatory proteins with short half-lives, such as cyclins and cyclin-dependent kinases (CDKs). By halting the cell cycle, DHH prevents the proliferation of malignant cells.

Quantitative Analysis of Cell Cycle Distribution

The effect of this compound on the cell cycle can be analyzed by flow cytometry after staining the cells with a DNA-intercalating dye like Propidium Iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

| Cell Line | Drug Concentration | Treatment Duration (hours) | Effect on Cell Cycle | Reference |

| MONOMAC 6 | 10 ng/mL | 48 | G0/G1 arrest | |

| MA9.3ITD | 10 ng/mL | 48 | G0/G1 arrest | |

| MA9.3RAS | 20 ng/mL | 48 | G0/G1 arrest | |

| T-ALL cell lines | Dose-dependent | 24 | G0 arrest | |

| K562 | 28.53 nM | - | G0/G1 accumulation |

Table 2: Effect of this compound on Cell Cycle Distribution in Leukemia Cell Lines.

Experimental Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture leukemia cells and treat with this compound as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Resuspend the cells in a solution containing RNase A to degrade RNA and prevent its staining.

-

PI Staining: Add Propidium Iodide solution to the cells.

-

Incubation: Incubate the cells in the dark for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Modulation of Key Signaling Pathways

This compound exerts its anti-leukemic effects not only through the global inhibition of protein synthesis but also by modulating specific signaling pathways that are often dysregulated in leukemia.

The SP1/TET1/5hmC/FLT3/MYC Axis

Recent studies have uncovered a novel epigenetic mechanism of DHH action involving the transcription factor Specificity Protein 1 (SP1). DHH has been shown to directly bind to SP1, inhibiting its transcriptional activity. This leads to the downregulation of Ten-Eleven Translocation 1 (TET1), a methylcytosine dioxygenase, resulting in a global decrease in 5-hydroxymethylcytosine (5hmC) levels. A critical downstream target of the SP1/TET1 axis is the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated and overexpressed in AML. By suppressing the SP1/TET1/5hmC axis, DHH ultimately leads to the downregulation of FLT3 and its downstream effector, the oncoprotein MYC.

The JAK2/STAT5 Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for cytokine-mediated cell growth and survival. In many leukemias, the JAK2/STAT5 pathway is constitutively active, promoting uncontrolled proliferation. This compound has been shown to inhibit the phosphorylation of JAK2 and STAT5, thereby blocking this pro-survival signaling pathway in AML cells. This effect appears to be rapid, occurring before the onset of apoptosis.

The NF-κB Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a pivotal role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation. In some leukemias, the NF-κB pathway is constitutively active. This compound has been reported to suppress the NF-κB signaling pathway, contributing to its anti-leukemic effects.

The NOTCH/MYC Pathway in T-ALL

In T-cell acute lymphoblastic leukemia (T-ALL), this compound has been shown to inhibit the NOTCH/MYC pathway. The NOTCH signaling pathway is a critical driver of T-ALL development and maintenance. By downregulating NOTCH1 and its downstream target MYC, DHH effectively reduces T-ALL cell viability and induces apoptosis.

Quantitative Data Summary

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various leukemia cell lines, highlighting its potent cytotoxic activity.

| Cell Line | Leukemia Type | IC50 (nM) | Reference |

| MONOMAC 6 | AML | 9.2 - 36.7 | |

| MA9.3ITD | AML (FLT3-ITD) | 9.2 - 36.7 | |

| MA9.3RAS | AML | 9.2 - 36.7 | |

| MOLM-13 | AML (FLT3-ITD) | 6.858 | |

| MV4-11 | AML (FLT3-ITD) | 7.207 | |

| Loucy | ETP-ALL | 57.07 ng/mL (~105 nM) | |

| Jurkat | T-ALL | 5-10 ng/mL (~9-18 nM) | |

| MOLT4 | T-ALL | 5-10 ng/mL (~9-18 nM) | |

| CCRF-CEM | T-ALL | 5-10 ng/mL (~9-18 nM) | |

| CLL Cells | CLL | 105 | |

| K562 | CML | 28.53 |

Table 3: IC50 Values of this compound in Various Leukemia Cell Lines.

Experimental Workflow for Evaluating this compound's Mechanism of Action

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound in leukemia cells.

Conclusion

This compound is a potent anti-leukemic agent with a multi-faceted mechanism of action centered on the inhibition of protein synthesis. This primary action leads to the depletion of critical oncoproteins and survival factors, thereby inducing apoptosis and cell cycle arrest in leukemia cells. Furthermore, DHH modulates key signaling pathways, including the newly identified SP1/TET1/5hmC/FLT3/MYC axis and the established JAK2/STAT5 pathway, providing a more nuanced understanding of its therapeutic efficacy. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for the continued investigation and clinical application of this compound in the treatment of leukemia. Further research into the intricate downstream effects of its primary mechanism will undoubtedly uncover additional therapeutic opportunities and strategies to overcome potential resistance.

References

The intricate biosynthetic pathway of Deoxyharringtonine in plants: A technical guide for researchers and drug development professionals

An in-depth exploration of the molecular machinery behind the production of the potent anti-leukemic agent, deoxyharringtonine, this guide details the biosynthetic pathway, key enzymatic players, and regulatory networks within Cephalotaxus species. It provides a comprehensive resource for researchers in plant biochemistry, metabolic engineering, and pharmaceutical development, offering insights into the synthesis of this valuable natural product.

This compound, a cephalotaxine ester, is a potent natural product with significant anti-leukemic properties. Its complex chemical structure has made total synthesis challenging and expensive, thus highlighting the importance of understanding its natural biosynthetic pathway in plants of the Cephalotaxus genus for potential biotechnological production. This guide synthesizes current knowledge on the this compound biosynthesis pathway, presenting it in a technically detailed format for scientists and professionals in related fields.

The this compound Biosynthesis Pathway: From Amino Acids to a Potent Alkaloid

The biosynthesis of this compound is a multi-step process that can be broadly divided into two major stages: the formation of the core alkaloid, cephalotaxine, and its subsequent esterification to yield this compound and other related alkaloids. The entire pathway originates from two primary amino acid precursors: phenylalanine and tyrosine.[1]

Formation of the Cephalotaxine Core

The biosynthesis of cephalotaxine is a complex process involving the formation of a phenethylisoquinoline intermediate, oxidative coupling, and a series of ring rearrangements. Recent research has shed light on a near-complete biosynthetic pathway to cephalotaxinone, the likely immediate precursor of cephalotaxine. This pathway involves several novel enzymes that play crucial roles in constructing the intricate pentacyclic structure of the cephalotaxine core.

The initial steps are believed to involve the condensation of derivatives of phenylalanine and tyrosine to form a phenethylisoquinoline scaffold.[1] This is followed by a series of enzymatic reactions, including hydroxylations, methylations, and oxidative coupling, to form the complex ring system. Key enzyme families implicated in this part of the pathway include cytochrome P450 monooxygenases, methyltransferases, and a short-chain dehydrogenase/reductase. A significant breakthrough has been the identification of a 2-oxoglutarate-dependent dioxygenase that catalyzes a key rearrangement step.

It has been discovered that the biosynthesis of the cephalotaxine core is spatially segregated within the plant. The primary site of synthesis is the growing root tips of Cephalotaxus species. From there, the synthesized cephalotaxine is transported to other parts of the plant, such as the leaves and stems, where it accumulates and undergoes further modifications.

Esterification: The Final Step to this compound

The final and crucial step in the biosynthesis of this compound is the esterification of the hydroxyl group on the cephalotaxine core with a specific acyl-CoA thioester. While the exact enzyme responsible for this specific transformation has not been definitively characterized, it is known to be an acyltransferase.[2][3] Acyltransferases are a diverse family of enzymes that catalyze the transfer of an acyl group from a donor molecule (typically an acyl-CoA) to an acceptor molecule. In the case of this compound biosynthesis, a specific acyltransferase utilizes cephalotaxine as the acceptor and a specific, yet to be fully elucidated, acyl-CoA as the donor. The identification and characterization of this acyltransferase is a key area of ongoing research, as it represents a critical control point in the pathway and a prime target for metabolic engineering efforts.

Key Enzymes and Intermediates

The following table summarizes the key enzymes and intermediates that have been identified or are proposed to be involved in the this compound biosynthesis pathway.

| Step | Enzyme/Enzyme Class | Substrate(s) | Product(s) | Notes |

| Cephalotaxine Core Biosynthesis | ||||

| Initial Condensation | Phenethylisoquinoline synthase (proposed) | Phenylalanine and Tyrosine derivatives | Phenethylisoquinoline intermediate | The exact mechanism and enzymes are still under investigation. |

| Oxidative Coupling & Rearrangements | Cytochrome P450 monooxygenases | Phenethylisoquinoline intermediate | Various hydroxylated and rearranged intermediates | Multiple P450s are likely involved in a series of reactions. |

| Short-chain dehydrogenase/reductase | Intermediate | Intermediate | Involved in redox reactions within the pathway. | |

| 2-oxoglutarate-dependent dioxygenase | Intermediate | Cephalotaxinone precursor | Catalyzes a key ring rearrangement. | |

| Final Reduction | Reductase | Cephalotaxinone | Cephalotaxine | The specific reductase is yet to be fully characterized. |

| Esterification | ||||

| Acyl Side Chain Activation | Acyl-CoA Synthetase (proposed) | Specific carboxylic acid, CoA, ATP | Specific Acyl-CoA | The specific acid precursor for the this compound side chain needs to be fully elucidated. |

| Esterification | Acyltransferase | Cephalotaxine, Specific Acyl-CoA | This compound | The specific acyltransferase is a key target for future research.[2] |

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is still emerging. However, some studies have reported on the concentrations of harringtonine alkaloids in different tissues of Cephalotaxus species.

| Compound | Plant Tissue | Concentration Range (mg/g dry weight) | Reference |

| Harringtonine | Leaves | 0.01 - 0.05 | - |

| Homoharringtonine | Leaves | 0.02 - 0.1 | - |

| This compound | Leaves | Variable, generally lower than harringtonine and homoharringtonine | - |

| Cephalotaxine | All tissues | Higher concentrations in roots | - |

Note: The concentrations of these alkaloids can vary significantly depending on the plant species, age, and environmental conditions.

Experimental Protocols

Metabolite Extraction from Cephalotaxus Tissues for LC-MS Analysis

This protocol describes a general method for the extraction of alkaloids from Cephalotaxus tissues for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Fresh or frozen Cephalotaxus tissue (leaves, stems, roots)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Methanol (LC-MS grade)

-

Formic acid

-

Water (LC-MS grade)

-

Microcentrifuge tubes (1.5 mL)

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE)

-

LC-MS vials

Procedure:

-

Freeze the plant tissue in liquid nitrogen immediately after harvesting to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a tissue homogenizer.

-

Weigh approximately 100 mg of the powdered tissue into a 1.5 mL microcentrifuge tube.

-

Add 1 mL of extraction solvent (e.g., 80% methanol with 0.1% formic acid) to the tube.

-

Vortex the tube vigorously for 1 minute to ensure thorough mixing.

-

Incubate the mixture at 4°C for 30 minutes with occasional vortexing.

-

Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C to pellet the cell debris.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.

-

The sample is now ready for LC-MS analysis.

Heterologous Expression and Functional Characterization of a Candidate Acyltransferase

This protocol outlines a general workflow for expressing a candidate acyltransferase gene in a heterologous host (e.g., E. coli or yeast) to confirm its function.

Procedure:

-

Gene Cloning: Isolate the full-length cDNA of the candidate acyltransferase gene from Cephalotaxus RNA using RT-PCR. Clone the cDNA into an appropriate expression vector containing a suitable promoter and affinity tag (e.g., His-tag or GST-tag).

-

Heterologous Expression: Transform the expression construct into a suitable host strain (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression according to the vector's instructions (e.g., with IPTG for E. coli or galactose for yeast).

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography based on the tag used (e.g., Ni-NTA agarose for His-tagged proteins).

-

Enzyme Assay:

-

Set up a reaction mixture containing a buffered solution, the purified enzyme, cephalotaxine, and the putative acyl-CoA donor.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., acetonitrile).

-

Analyze the reaction products by LC-MS to detect the formation of this compound.

-

-

Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), perform the enzyme assay with varying concentrations of cephalotaxine and the acyl-CoA donor and measure the initial reaction rates.

Visualizing the Pathway and its Regulation

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for functional characterization of a candidate acyltransferase.

Putative Regulatory Network of Cephalotaxus Alkaloid Biosynthesis

Caption: A putative jasmonate-mediated regulatory network for Cephalotaxus alkaloid biosynthesis.

Future Perspectives

The elucidation of the this compound biosynthesis pathway is an ongoing endeavor. Future research will likely focus on several key areas:

-

Identification and Characterization of the this compound-Specific Acyltransferase: This remains a critical gap in our understanding and is a high-priority target for future research.

-

Complete Elucidation of the Cephalotaxine Pathway: While significant progress has been made, some steps and enzymes in the cephalotaxine core biosynthesis are still putative.

-

Metabolic Engineering: With a more complete understanding of the pathway and its regulation, metabolic engineering strategies can be employed in microbial or plant-based systems to enhance the production of this compound.

-

Regulatory Networks: Further investigation into the transcriptional and signaling networks that control the expression of biosynthetic genes will provide additional targets for manipulating the pathway.

The continued exploration of the this compound biosynthesis pathway holds great promise for the sustainable production of this valuable anti-cancer drug and for advancing our fundamental understanding of plant specialized metabolism.

References

In Vitro Anti-Leukemic Activity of Deoxyharringtonine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyharringtonine (DOH), a cephalotaxine ester alkaloid isolated from plants of the Cephalotaxus genus, has demonstrated notable anti-leukemic properties. This technical guide provides an in-depth overview of the in vitro anti-leukemic activity of this compound and its closely related analogue, Homoharringtonine (HHT). The primary mechanism of action for these compounds is the inhibition of protein synthesis, which subsequently leads to the induction of apoptosis and cell cycle arrest in leukemia cell lines. This document summarizes the available quantitative data on the cytotoxic effects of these alkaloids, details the experimental protocols for key assays, and presents visual representations of the implicated signaling pathways and experimental workflows. While much of the detailed mechanistic and quantitative data available is centered on HHT, this guide consolidates all accessible information for this compound, providing a comparative context for its potent anti-cancer activity.

Introduction

The Cephalotaxus alkaloids, including this compound and Homoharringtonine, have been a subject of interest in cancer research for several decades due to their significant anti-neoplastic activities, particularly against various forms of leukemia[1]. These natural compounds interfere with fundamental cellular processes, making them potent cytotoxic agents against rapidly proliferating cancer cells. Homoharringtonine, in its semi-synthetic form as omacetaxine mepesuccinate, has received FDA approval for the treatment of chronic myeloid leukemia (CML)[1]. This compound is recognized as one of the most potent anti-leukemic alkaloids within this class[2]. This guide focuses on the in vitro evidence of this compound's anti-leukemic effects, drawing comparisons with the more extensively studied Homoharringtonine to provide a comprehensive understanding of its therapeutic potential.

Mechanism of Action

The primary anti-leukemic activity of this compound and its analogues stems from their ability to inhibit protein synthesis. This action triggers a cascade of downstream events, ultimately leading to cancer cell death.

Inhibition of Protein Synthesis

This compound and Homoharringtonine bind to the A-site of the ribosome, which interferes with the initial elongation step of protein synthesis[1][3]. This disruption prevents the incorporation of aminoacyl-tRNAs, thereby halting the production of nascent polypeptide chains. The inhibition of protein synthesis is a critical upstream event that initiates the subsequent cytotoxic effects.

Induction of Apoptosis

A key consequence of protein synthesis inhibition is the induction of apoptosis, or programmed cell death, in leukemia cells. This is achieved through the downregulation of short-lived anti-apoptotic proteins and the activation of pro-apoptotic pathways.

-

Mitochondrial Pathway: Homoharringtonine has been shown to decrease the mitochondrial membrane potential and trigger the release of cytochrome c into the cytoplasm. This is associated with the downregulation of the anti-apoptotic protein Mcl-1 and the cleavage of Bcl-2.

-

Caspase Activation: The apoptotic cascade is executed by a family of proteases called caspases. HHT treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3), resulting in the cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP) and ultimately, cell death.

Cell Cycle Arrest

Treatment with Harringtonine alkaloids has been observed to cause cell cycle arrest, primarily at the G0/G1 or G2/M phase, in various leukemia cell lines. By halting the cell cycle, these compounds prevent the proliferation of cancerous cells.

Quantitative Data

While specific IC50 values for this compound are not extensively reported in the readily available literature, studies on Homoharringtonine provide a strong indication of the potency of this class of compounds against various leukemia cell lines.

| Cell Line | Leukemia Type | Compound | IC50 Value | Reference(s) |

| MONOMAC 6 | Acute Myeloid Leukemia (AML) | Homoharringtonine | 5-20 ng/mL (9.2-36.7 nM) at 48 hours | |

| MA9.3ITD | Acute Myeloid Leukemia (AML) | Homoharringtonine | 5-20 ng/mL (9.2-36.7 nM) at 48 hours | |

| MA9.3RAS | Acute Myeloid Leukemia (AML) | Homoharringtonine | 5-20 ng/mL (9.2-36.7 nM) at 48 hours | |

| HL-60 | Acute Promyelocytic Leukemia | Homoharringtonine | GI50: ~10-200 nM | |

| MOLM-13 | Acute Myeloid Leukemia (AML) | Homoharringtonine | GI50: ~10-200 nM | |

| U937 | Histiocytic Lymphoma | Homoharringtonine | GI50: ~10-200 nM | |

| THP-1 | Acute Monocytic Leukemia | Homoharringtonine | GI50: ~10-200 nM | |

| K562 | Chronic Myeloid Leukemia (CML) | Homoharringtonine | Induces apoptosis at 0.05-100 µg/mL |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the anti-leukemic activity of this compound.

Cell Viability Assay (MTT Assay)

Purpose: To determine the concentration of this compound that inhibits the metabolic activity of leukemia cells by 50% (IC50).

Protocol:

-

Cell Seeding: Seed leukemia cells (e.g., K562, HL-60) in a 96-well plate at a density of 1 x 10^5 cells per well and incubate overnight.

-

Drug Treatment: Treat the cells with various concentrations of this compound (e.g., serial dilutions from 0.1 to 1000 nM) for 24, 48, and 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add 200 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Purpose: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Protocol:

-

Cell Treatment: Culture approximately 1 x 10^6 leukemia cells and treat with this compound at its predetermined IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Collect both floating and adherent cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer and analyze the samples using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

Purpose: To determine the effect of this compound on the distribution of cells in different phases of the cell cycle.

Protocol:

-

Cell Treatment: Treat leukemia cells with this compound at its IC50 concentration for various time points.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing.

-

Staining: Wash the fixed cells with PBS and resuspend in a PI staining solution containing RNase A.

-

Incubation: Incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways and Visualizations

The anti-leukemic effects of Harringtonine alkaloids are mediated through the modulation of specific signaling pathways.

SP1/TET1/5hmC/FLT3/MYC Signaling Pathway

Homoharringtonine has been shown to target the transcription factor SP1, leading to the downregulation of TET1 expression. This, in turn, reduces global 5-hydroxymethylcytosine (5hmC) levels and suppresses the expression of FMS-like tyrosine kinase 3 (FLT3) and its downstream target MYC, which are critical for leukemia cell proliferation and survival.

Caption: this compound inhibits the SP1/TET1/FLT3/MYC signaling pathway.

Experimental Workflow for In Vitro Anti-Leukemic Activity Assessment

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of this compound.

Caption: A general experimental workflow for assessing the in vitro anti-leukemic activity.

Conclusion

This compound is a potent anti-leukemic agent that exerts its cytotoxic effects primarily through the inhibition of protein synthesis, leading to apoptosis and cell cycle arrest in leukemia cells. While comprehensive quantitative data specifically for this compound remains less abundant compared to its analogue Homoharringtonine, the available evidence strongly supports its significant therapeutic potential. Further detailed investigations into the specific molecular targets and pathways modulated by this compound are warranted to fully elucidate its mechanism of action and to guide its potential clinical development. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to advance the study of this promising natural product in the context of leukemia therapy.

References

A Technical Guide to the Isolation and Identification of Cephalotaxus Alkaloids

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the isolation and identification of Cephalotaxus alkaloids. These compounds, particularly harringtonine and homoharringtonine, have garnered significant attention for their potent antitumor activities, including the FDA-approved drug Omacetaxine mepesuccinate (a semisynthetic form of homoharringtonine) used in the treatment of chronic myeloid leukemia.[1] This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively extract, purify, and characterize these valuable natural products.

Introduction to Cephalotaxus Alkaloids

The genus Cephalotaxus, commonly known as plum yews, is the sole genus in the family Cephalotaxaceae. These evergreen conifers are primarily found in Asia and are a rich source of a unique group of alkaloids.[1] Structurally, these alkaloids are characterized by a tetracyclic core, which includes a benzazepine and a spiro-pyrrolidine moiety.[2][3] The diverse biological activities of these compounds, especially their antileukemic properties, have driven extensive research into their isolation and characterization.[1]

Isolation of Cephalotaxus Alkaloids: From Plant Material to Crude Extract

The initial step in obtaining Cephalotaxus alkaloids involves the extraction from various plant parts, including the leaves, stems, seeds, and roots. The choice of plant material can significantly influence the yield and profile of the isolated alkaloids.

Experimental Protocol: General Extraction and Partitioning

This protocol outlines a common method for obtaining a crude alkaloid extract from Cephalotaxus plant material.

Materials:

-

Dried and powdered Cephalotaxus plant material (e.g., leaves, stems)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄), 5% aqueous solution

-

Ammonium hydroxide (NH₄OH) or Sodium carbonate (Na₂CO₃) solution

-

Ethyl acetate (EtOAc) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Large-scale extraction apparatus (e.g., Soxhlet or percolation)

Procedure:

-

Extraction: The powdered plant material is exhaustively extracted with methanol or ethanol at room temperature or under reflux.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure using a rotary evaporator to yield a concentrated residue.

-

Acid-Base Partitioning:

-

The residue is suspended in a 5% aqueous HCl or H₂SO₄ solution. This protonates the alkaloids, rendering them water-soluble.

-

The acidic aqueous solution is then washed with a non-polar solvent like petroleum ether or diethyl ether to remove neutral and acidic lipophilic impurities.

-

The aqueous layer is then basified to a pH of 9-10 with NH₄OH or Na₂CO₃ solution to deprotonate the alkaloids, making them soluble in organic solvents.

-

The basic aqueous solution is repeatedly extracted with an organic solvent such as ethyl acetate or chloroform.

-

-

Drying and Concentration: The combined organic extracts are washed with distilled water until neutral, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure to yield the crude alkaloid extract.

Caption: General workflow for the extraction of Cephalotaxus alkaloids.

Purification and Separation of Individual Alkaloids

The crude alkaloid extract is a complex mixture that requires further purification to isolate individual compounds. Chromatographic techniques are central to this process.

Column Chromatography

Silica gel column chromatography is a fundamental first step in the fractionation of the crude extract.

Experimental Protocol: Silica Gel Column Chromatography

Materials:

-

Crude alkaloid extract

-

Silica gel (100-200 or 200-300 mesh)

-

Chromatography column

-

Solvent system: Typically a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH) or chloroform (CHCl₃) and methanol (MeOH).

Procedure:

-

Column Packing: A glass column is packed with a slurry of silica gel in the initial, least polar solvent of the gradient.

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the packed column.

-

Elution: The column is eluted with a step-wise or linear gradient of increasing solvent polarity (e.g., starting with 100% CH₂Cl₂ and gradually increasing the percentage of MeOH).

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing alkaloids. Fractions with similar TLC profiles are combined.

High-Performance Liquid Chromatography (HPLC)

For the fine separation and purification of individual alkaloids, High-Performance Liquid Chromatography (HPLC) is indispensable. Reversed-phase HPLC is commonly employed.

Experimental Protocol: Preparative Reversed-Phase HPLC

Materials:

-

Partially purified alkaloid fractions from column chromatography

-

HPLC system with a preparative column (e.g., C18)

-

Mobile phase: A gradient of acetonitrile and water, often with an additive like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

-

UV detector for monitoring the elution.

Procedure:

-

Sample Preparation: The alkaloid fraction is dissolved in a small volume of the initial mobile phase and filtered.

-

Chromatographic Conditions:

-

Column: YMC Pack Pro C18 (or equivalent).

-

Mobile Phase: A gradient elution system, for example, starting with 7% acetonitrile in 0.1% TFA in water and increasing the acetonitrile concentration over time.

-

Flow Rate: Dependent on the column dimensions.

-

Detection: UV detection at a wavelength where the alkaloids exhibit absorbance (e.g., 254 nm).

-

-

Fraction Collection: Peaks corresponding to individual alkaloids are collected.

-

Solvent Removal: The solvent is removed from the collected fractions, typically by lyophilization or evaporation under reduced pressure, to yield the pure alkaloid.

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a liquid-liquid partition chromatography technique that is particularly effective for the preparative separation of alkaloids from complex mixtures. A step-pH-gradient HSCCC method has been successfully applied to the separation of alkaloids from Cephalotaxus fortunei.

Experimental Protocol: Step-pH-Gradient HSCCC

Materials:

-

HSCCC instrument

-

Two-phase solvent system: e.g., ethyl acetate-n-hexane-water.

-

Mobile phase modifiers: Trifluoroacetic acid (TFA) and Ammonium hydroxide (NH₄OH).

Procedure:

-

Solvent System Preparation: An ethyl acetate-n-hexane-water solvent system is prepared. The upper phase, with a small amount of added TFA (e.g., 0.01%), is used as the stationary phase. The lower phase is used to prepare a series of mobile phases with varying pH by adding different concentrations of NH₄OH and TFA.

-

HSCCC Operation:

-

The column is filled with the stationary phase.

-

The apparatus is rotated at a specific speed.

-

The sample is injected.

-

The mobile phases are pumped through the column in a stepwise gradient of increasing pH.

-

-

Fraction Collection and Analysis: The eluent is continuously monitored, and fractions are collected and analyzed by HPLC to identify the pure alkaloids.

Caption: Purification workflow for isolating individual Cephalotaxus alkaloids.

Identification and Structural Elucidation

Once purified, the structural identity of the alkaloids is determined using a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the alkaloids. Electrospray ionization (ESI) is a commonly used ionization technique.

Experimental Parameters: ESI-MS

-

Ionization Mode: Positive ion mode is typically used as the nitrogen atom in the alkaloid structure is readily protonated.

-

Data Acquisition: Full scan mode to determine the molecular ion ([M+H]⁺) and tandem MS (MS/MS) to obtain fragmentation patterns for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of novel and known alkaloids. A suite of 1D and 2D NMR experiments is required.

Experimental Parameters: NMR Spectroscopy

-

Solvent: Deuterated solvents such as deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD) are used.

-

1D NMR:

-

¹H NMR: Provides information on the number, environment, and connectivity of protons.

-

¹³C NMR: Provides information on the number and types of carbon atoms.

-

-

2D NMR:

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which is essential for determining the relative stereochemistry.

-

The combination of these spectroscopic data allows for the unambiguous identification of known alkaloids by comparison with published data, or the complete structural elucidation of new compounds.

Quantitative Analysis

The quantification of key alkaloids in different plant parts and extracts is vital for resource assessment and quality control. HPLC with UV detection is the standard method for this purpose.

Experimental Protocol: Quantitative HPLC

Materials:

-

Plant extracts

-

Certified reference standards of the alkaloids to be quantified (e.g., harringtonine, homoharringtonine)

-

HPLC system with a UV detector and an analytical C18 column.

Procedure:

-

Standard Curve Preparation: A series of standard solutions of known concentrations are prepared from the certified reference materials. These are injected into the HPLC to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: The plant extracts are dissolved in a suitable solvent, filtered, and injected into the HPLC under the same conditions as the standards.

-

Quantification: The peak areas of the alkaloids in the sample chromatograms are measured, and their concentrations are calculated using the linear regression equation from the standard curve.

Quantitative Data Summary

The following table summarizes representative yields of major alkaloids from different Cephalotaxus species and plant parts, compiled from various studies.

| Alkaloid | Plant Species | Plant Part | Yield | Reference |

| Cephalotaxine | C. fortunei | Fruits | 5.2 g from 19 g crude extract | |

| Harringtonine | C. fortunei | Fruits | 98 mg from 19 g crude extract | |

| Homoharringtonine | C. harringtonia | Root Cultures | 3.9 mg/kg dry matter | |

| Cephalotaxine | C. harringtonia | Root Cultures | 10.2 mg/kg dry matter | |

| Drupacine | C. fortunine | - | 9.3 mg from 800 mg extract | |

| Wilsonine | C. fortunine | - | 15.9 mg from 800 mg extract | |

| Cephalotaxine | C. fortunine | - | 130.4 mg from 800 mg extract | |

| epi-Wilsonine | C. fortunine | - | 64.8 mg from 800 mg extract | |

| Fortunine | C. fortunine | - | 12.8 mg from 800 mg extract | |

| Acetylcephalotaxine | C. fortunine | - | 35.6 mg from 800 mg extract |

Note: Yields can vary significantly based on the plant's geographical origin, age, time of harvest, and the specific extraction and purification methods employed.

Conclusion

The isolation and identification of Cephalotaxus alkaloids is a multi-step process that requires a combination of classical natural product chemistry techniques and modern analytical instrumentation. This guide provides a foundational framework for researchers to develop and optimize their own protocols for the successful isolation and characterization of these medicinally important compounds. The continued exploration of the diverse chemical space within the Cephalotaxus genus holds promise for the discovery of new therapeutic agents.

References

The Biological Activity of Natural Cephalotaxus Esters: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Cephalotaxus, a small group of coniferous trees, has yielded a class of natural products with significant and diverse biological activities. The ester alkaloids, in particular, have garnered substantial interest within the scientific community for their potent anticancer, antiviral, and insecticidal properties. This technical guide provides an in-depth overview of the biological activities of natural Cephalotaxus esters, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Core Biological Activities

Natural Cephalotaxus esters, most notably homoharringtonine (HHT), exhibit a range of biological effects. HHT, a natural alkaloid, has demonstrated significant efficacy in treating hematological malignancies.[1] Its mechanisms of action are multifaceted, primarily involving the inhibition of protein synthesis and the induction of apoptosis.[1][2] Beyond its anticancer properties, HHT and other related esters have also shown promise as antiviral and insecticidal agents.[1]

Quantitative Data on Biological Activity

The following tables summarize the quantitative data on the anticancer, antiviral, and insecticidal activities of various Cephalotaxus esters.

Anticancer Activity

The anticancer activity of Cephalotaxus esters is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits 50% of a biological process, in this case, the proliferation of cancer cells.

| Cephalotaxus Ester | Cancer Cell Line | IC50 Value | Reference |

| Homoharringtonine (HHT) | Hepatocellular Carcinoma | ||

| HepG2 | ~150 nM (at 48h) | [1] | |

| Huh7 | ~85 nM (at 48h) | ||

| SMMC-7721 | ~180 nM (at 48h) | ||

| MHCC-97H | ~150 nM (at 48h) | ||

| Triple-Negative Breast Cancer | |||

| MDA-MB-157 | 15.7 ng/mL (at 24h) | ||

| MDA-MB-468 | 19.9 ng/mL (at 24h) | ||

| CAL-51 | 23.1 ng/mL (at 24h) | ||

| MDA-MB-231 | 80.5 ng/mL (at 24h) | ||

| Acute Myeloid Leukemia (AML) | |||

| MONOMAC 6 | 5-20 ng/mL | ||

| MA9.3ITD | 5-20 ng/mL | ||

| MA9.3RAS | 5-20 ng/mL | ||

| MOLM-13 | 6.858 nM | ||

| MV4-11 | 7.207 nM | ||

| Chronic Myelogenous Leukemia (CML) | |||

| K562 | CGAF IC50 3- to 4.6-fold lower than HT and HHT | ||

| Human Uterine Sarcoma | |||

| MES-SA | 6 nM | ||

| MES-SA/MX2 (mitoxantrone resistant) | 130 nM | ||

| Glioblastoma | |||

| U87MG | 40 nM | ||

| Deoxyharringtonine (DHT) | Human Uterine Sarcoma | ||

| MES-SA | 7 nM | ||

| MES-SA/MX2 (mitoxantrone resistant) | 15 nM | ||

| Glioblastoma | |||

| U87MG | 30 nM | ||

| Leukemia | |||

| HL-60 | 0.02 µM | ||

| HL-60/RV+ (vincristine resistant) | 0.22 µM | ||

| Deoxyhomoharringtonine (DHHT) | Human Uterine Sarcoma | ||

| MES-SA | 5 nM | ||

| MES-SA/MX2 (mitoxantrone resistant) | 10 nM | ||

| Glioblastoma | |||

| U87MG | 40 nM | ||

| Bis(demethyl)this compound (BDHT) | Human Uterine Sarcoma | ||

| MES-SA | 30 nM | ||

| MES-SA/MX2 (mitoxantrone resistant) | 43 nM | ||

| Glioblastoma | |||

| U87MG | 90 nM |

Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response.

| Cephalotaxus Ester | Virus | Cell Line | EC50 Value | Reference |

| Homoharringtonine (HHT) | Rabies Virus (RABV), CVS-11 strain | BHK-21 | 0.3 µM | |

| Rabies Virus (RABV), clinical isolates | BHK-21, Neuro-2a | ~0.3 µM | ||

| Herpes Simplex Virus-1 (HSV-1) | Not specified | 139 nM | ||

| Vesicular Stomatitis Virus (VSV) | Not specified | 50 nM | ||

| Newcastle Disease Virus (NDV) | Not specified | 100 nM | ||

| Porcine Epidemic Diarrhea Virus (PEDV) | Not specified | 500 nM |

Insecticidal Activity

Insecticidal activity is commonly measured by the median lethal concentration (LC50), the concentration of a substance that is lethal to 50% of a test population.

| Cephalotaxus Product | Insect | LC50 Value | Reference |

| 0.75% Cephalotaxus sinensis alkaloids SL | Plutella xylostella (Diamondback moth) | 55.91 mg/L (24h), 30.12 mg/L (48h) |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to assess the biological activities of Cephalotaxus esters.

Anticancer Activity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 0.5-1.0 x 10^5 cells/mL for leukemic cells) and allow them to adhere overnight if applicable.

-

Compound Treatment: Treat the cells with various concentrations of the Cephalotaxus ester for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

-

Western blotting is used to detect specific proteins in a sample, allowing for the analysis of apoptosis-related proteins.

-

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins, such as cleaved caspases and members of the Bcl-2 family.

-

Protocol:

-

Cell Lysis: Treat cells with the Cephalotaxus ester, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a method like the BCA assay.

-

Gel Electrophoresis: Separate the proteins on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Mcl-1, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control like β-actin.

-

Antiviral Activity Assay

This assay is a standard method for measuring the infectivity of a lytic virus and the efficacy of antiviral compounds.

-

Principle: The number of plaques (zones of cell death caused by viral replication) is reduced in the presence of an effective antiviral agent.

-

Protocol:

-

Cell Monolayer: Plate a confluent monolayer of susceptible host cells in a multi-well plate.

-

Virus and Compound Incubation: Incubate a fixed amount of virus with serial dilutions of the Cephalotaxus ester.

-

Infection: Add the virus-compound mixture to the cell monolayers and incubate to allow for viral adsorption.

-

Overlay: Cover the cells with a semi-solid overlay (e.g., containing agarose or Avicel) to restrict virus spread.

-

Incubation: Incubate the plates for several days to allow for plaque formation.

-

Plaque Visualization: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to a virus-only control and determine the EC50 value.

-

Insecticidal Activity Assay

This method is used to determine the toxicity of a compound to insect larvae.

-

Principle: Larvae are exposed to the test compound either by direct immersion or by feeding on a diet containing the compound, and mortality is assessed.

-

Protocol:

-

Compound Preparation: Prepare serial dilutions of the Cephalotaxus ester in a suitable solvent.

-

Exposure:

-

Immersion: Briefly immerse the larvae in the test solutions.

-

Diet Incorporation: Incorporate the test compound into the artificial diet of the larvae.

-

-

Incubation: Maintain the treated larvae under controlled environmental conditions.

-

Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24 and 48 hours).

-

Data Analysis: Calculate the percentage of mortality and determine the LC50 value using probit analysis.

-

Signaling Pathways and Mechanisms of Action

The biological activities of Cephalotaxus esters are mediated through the modulation of several key cellular signaling pathways.

Inhibition of Protein Synthesis

A primary mechanism of action for Cephalotaxus esters, particularly HHT, is the inhibition of protein synthesis. These compounds bind to the ribosome and interfere with the elongation step of translation. This leads to a rapid depletion of short-lived proteins, including those that are critical for cancer cell survival, such as Mcl-1.

Induction of Apoptosis

By inhibiting the synthesis of anti-apoptotic proteins like Mcl-1 and Bcl-2, Cephalotaxus esters shift the balance towards pro-apoptotic proteins, leading to the induction of programmed cell death (apoptosis). This process involves the activation of the caspase cascade, ultimately resulting in the execution of cell death.

Caption: Apoptosis induction by Cephalotaxus esters.

Modulation of PI3K/AKT/mTOR Signaling

Recent studies have indicated that HHT can also exert its anticancer effects by modulating the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers. HHT has been shown to inactivate this pathway, contributing to its anti-tumor activity.

Caption: Modulation of the PI3K/AKT/mTOR pathway.

Experimental Workflow

The discovery and development of bioactive compounds from natural sources like Cephalotaxus follows a structured workflow.

Caption: General workflow for Cephalotaxus ester research.

Conclusion

The natural esters derived from Cephalotaxus species represent a valuable source of biologically active compounds with significant therapeutic potential. Their potent anticancer, antiviral, and insecticidal activities, coupled with their well-defined mechanisms of action, make them compelling candidates for further drug development. This technical guide has provided a comprehensive overview of their biological activities, supported by quantitative data, detailed experimental protocols, and insights into the underlying signaling pathways. It is our hope that this resource will facilitate further research and accelerate the translation of these promising natural products into clinical applications.

References

Methodological & Application

Total Synthesis of (-)-Deoxyharringtonine: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the total synthesis of the potent anti-leukemia alkaloid, (-)-deoxyharringtonine. The synthetic strategy, developed by the Gin research group, employs a convergent approach featuring a novel strain-release rearrangement for the construction of the core[1]benzazepine system, a vinylogous amide acylation-cycloaddition cascade to install the spiro-pyrrolidine moiety, and an efficient final esterification to append the characteristic side chain.[2][3] This protocol is intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Synthetic Strategy Overview

The total synthesis of (-)-deoxyharringtonine can be conceptually divided into three key stages:

-

Construction of the Cephalotaxine Core: This involves the initial formation of a[1]benzazepine structure through a key Cope rearrangement of an N-vinyl-2-arylaziridine intermediate.[1] Subsequent steps focus on the installation of the spiro-fused pyrrolidine ring system via a 1,3-dipolar cycloaddition of an azomethine ylide.

-

Synthesis of the Acyl Side Chain: A separate synthetic sequence is employed to prepare the sterically hindered carboxylic acid side chain.

-

Final Esterification: The synthesis culminates in the coupling of the cephalotaxine core with the prepared side chain using Yamaguchi esterification conditions to yield (-)-deoxyharringtonine.

Experimental Workflow

The overall workflow for the synthesis is depicted below. Each major stage consists of multiple synthetic transformations, which are detailed in the experimental protocols section.

Figure 1: Overall workflow for the total synthesis of (-)-deoxyharringtonine.

Key Signaling Pathways and Mechanisms

A critical step in the synthesis of the cephalotaxine core is the thermal Cope rearrangement of an N-vinyl-2-arylaziridine intermediate, which proceeds through a concerted-sigmatropic rearrangement to form the seven-membered benzazepine ring. This is followed by isomerization to the thermodynamically more stable conjugated system.

Figure 2: Cope rearrangement for the formation of thebenzazepine core.

Another pivotal transformation is the 1,3-dipolar cycloaddition to construct the spiro-fused pyrrolidine ring. An azomethine ylide is generated in situ, which then reacts with a dipolarophile, such as phenyl vinyl sulfone, in a highly stereo- and regioselective manner.

Figure 3: Logical relationship in the 1,3-dipolar cycloaddition step.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the synthesis of the cephalotaxine core as reported by Eckelbarger, Wilmot, and Gin in J. Am. Chem. Soc. 2006, 128, 10370-10371.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| Aziridination | Substituted Styrene | N-Vinyl-2-arylaziridine | 1. Oxime formation; 2. LAH reduction; 3. Condensation with 3-chloro-2-cyclopentenone | 64 |

| Cope Rearrangement/Isomerization | N-Vinyl-2-arylaziridine | Benzazepine derivative | Cs₂CO₃, 1,4-dioxane, 100 °C | 67 |

| N-alkylation and O-acylation | Benzazepine derivative | N-alkylated, O-acylated product | 1. Me₃SiCH₂I, Cs₂CO₃; 2. PivCl, AgOTf | - |

| 1,3-Dipolar Cycloaddition | N-alkylated, O-acylated product | Spiro-fused pyrrolidine | TBAT, PhSO₂CH=CH₂ | - |

| Final steps to Cephalotaxine | Spiro-fused pyrrolidine | (-)-Cephalotaxine | Multi-step sequence | - |

| Side Chain Synthesis | ||||

| β-lactone formation & hydrogenation | Hydroxy acid | Carboxylic acid side chain | 1. Yamaguchi conditions; 2. H₂, Pd/C | 99 |

| Final Esterification | ||||

| Yamaguchi Esterification | (-)-Cephalotaxine and Side Chain | (-)-Deoxyharringtonine | 2,4,6-Cl₃C₆H₂COCl, Et₃N, DMAP | 81 |

| Methanolysis of β-lactone | Acylated intermediate | (-)-Deoxyharringtonine | MeOH | 76 |

Note: Yields for some intermediate steps in the multi-step sequences are not individually reported in the communication.

Detailed Experimental Protocols

The following protocols are adapted from the supporting information of the primary literature and are intended for use by trained chemists in a properly equipped laboratory setting.

Synthesis of theBenzazepine Core

Step 1: N-Vinylation and Cope Rearrangement

-

To a solution of the precursor 2-arylaziridine (1.0 equiv) and 3-chloro-2-cyclopentenone (1.2 equiv) in anhydrous THF (0.1 M) is added triethylamine (1.5 equiv).

-

The reaction mixture is heated to 60 °C and stirred for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude N-vinylaziridine is dissolved in 1,4-dioxane (0.05 M), and cesium carbonate (2.0 equiv) is added.

-

The suspension is heated to 100 °C in a sealed tube for 18 hours.

-

The reaction mixture is cooled, filtered through a pad of Celite, and the filtrate is concentrated.

-

The residue is purified by flash column chromatography on silica gel to afford thebenzazepine derivative.

Synthesis of the Spiro-fused Pyrrolidine

Step 2: N-Alkylation, O-Acylation, and 1,3-Dipolar Cycloaddition

-

To a solution of thebenzazepine (1.0 equiv) in anhydrous acetonitrile (0.1 M) is added cesium carbonate (2.0 equiv) and (iodomethyl)trimethylsilane (1.5 equiv). The mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate, filtered, and concentrated.

-

The crude N-alkylated product is dissolved in dichloromethane (0.1 M), and silver triflate (1.2 equiv) and pivaloyl chloride (1.2 equiv) are added at 0 °C. The mixture is stirred for 1 hour.

-

The reaction is filtered through Celite, and the filtrate is concentrated.

-

The resulting residue is dissolved in anhydrous THF (0.05 M) and cooled to -78 °C. Phenyl vinyl sulfone (1.5 equiv) is added, followed by the dropwise addition of tetrabutylammonium triphenyldifluorosilicate (TBAT, 1.1 equiv) in THF.

-

The reaction is stirred at -78 °C for 4 hours and then allowed to warm to room temperature overnight.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography to yield the spiro-fused pyrrolidine.

Final Esterification to (-)-Deoxyharringtonine

Step 3: Yamaguchi Esterification and Methanolysis

-

To a solution of the carboxylic acid side chain (1.5 equiv) in anhydrous toluene (0.1 M) is added triethylamine (2.0 equiv) and 2,4,6-trichlorobenzoyl chloride (1.5 equiv). The mixture is stirred at room temperature for 2 hours.

-

A solution of (-)-cephalotaxine (1.0 equiv) and 4-dimethylaminopyridine (DMAP, 3.0 equiv) in toluene is added, and the reaction is stirred at room temperature for 12 hours.

-

The reaction is diluted with ethyl acetate and washed successively with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over sodium sulfate, filtered, and concentrated.

-

The crude ester is purified by flash column chromatography.

-

The purified intermediate is dissolved in methanol (0.1 M) and stirred at room temperature for 24 hours to effect the methanolysis of the β-lactone.

-

The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to afford (-)-deoxyharringtonine.

References

- 1. Total Synthesis of this compound by Gin [organic-chemistry.org]

- 2. Strain-release rearrangement of N-vinyl-2-arylaziridines. Total synthesis of the anti-leukemia alkaloid (-)-deoxyharringtonine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Strain-Release Rearrangement of N-Vinyl-2-Arylaziridines. Total Synthesis of the Anti-Leukemia Alkaloid (–)-Deoxyharringtonine - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Deoxyharringtonine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyharringtonine is a natural cephalotaxus alkaloid and a potent antitumor agent. Accurate and precise quantification of this compound in various matrices, including pharmaceutical formulations and biological samples, is crucial for pharmacokinetic studies, quality control, and drug development. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical principles for Harringtonine alkaloids and can be adapted and validated for specific research needs.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analytical methods used for Harringtonine alkaloids, which are structurally similar to this compound. These values can serve as a benchmark for method development and validation for this compound.

| Parameter | HPLC-UV / Fluorescence | LC-MS/MS |

| Linearity Range | 10 - 1000 ng/mL | 0.5 - 500 ng/mL |

| Limit of Detection (LOD) | ~5 ng/mL | ~0.1 ng/mL |

| Limit of Quantification (LOQ) | ~10 ng/mL | ~0.5 ng/mL |

| Accuracy (% Recovery) | 95 - 105% | 98 - 102% |

| Precision (%RSD) | < 5% | < 3% |

| Sample Type | Pharmaceutical Formulations, Plant Extracts | Plasma, Serum, Tissues |

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method with UV detection for the quantification of this compound in pharmaceutical formulations or plant extracts.

A. Materials and Reagents

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium acetate

-

Formic acid

-

Ultrapure water

-

0.45 µm syringe filters

B. Instrumentation

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Data acquisition and processing software

C. Sample Preparation

-

Standard Solutions: Prepare a stock solution of this compound (1 mg/mL) in methanol. Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10 - 1000 ng/mL).

-

Sample Preparation (Pharmaceutical Formulation):

-

Accurately weigh and crush a representative amount of the formulation.

-

Dissolve the powder in a known volume of methanol.

-

Sonicate for 15 minutes to ensure complete dissolution.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

-

Sample Preparation (Plant Extract):

-

Perform an initial extraction of the plant material with a suitable solvent (e.g., methanol or ethanol).

-